

In-Depth Technical Guide: Fmoc-N-Me-Homocys(Trt)-OH

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Compound of Interest

Compound Name: Fmoc-N-Me-Homocys(Trt)-OH

Cat. No.: B15128934 Get Quote

CAS Number: 526210-71-9

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed examination of **Fmoc-N-Me-Homocys(Trt)-OH**, a key building block in modern peptide chemistry. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes critical data, experimental procedures, and the strategic importance of this compound in the synthesis of modified peptides, particularly in the development of somatostatin analogs.

Core Compound Data

Fmoc-N-Me-Homocys(Trt)-OH is a protected amino acid derivative meticulously designed for use in solid-phase peptide synthesis (SPPS). The strategic placement of protecting groups—Fmoc on the alpha-amino group, Trityl on the side-chain thiol, and a methyl group on the alpha-amino nitrogen—affords precise control during peptide elongation.



Property	Value
CAS Number	526210-71-9
Molecular Formula	C39H35NO4S
Molecular Weight	613.77 g/mol
Appearance	White to off-white powder
Purity	Typically ≥95%
Solubility	Soluble in DMF and DCM
Storage Temperature	-20°C

Experimental Protocols General Solid-Phase Peptide Synthesis (SPPS) using Fmoc-N-Me-Homocys(Trt)-OH

The incorporation of N-methylated amino acids like **Fmoc-N-Me-Homocys(Trt)-OH** into a peptide sequence requires optimized coupling conditions due to the increased steric hindrance of the N-methyl group.

1. Resin Preparation:

- Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 1 hour.
- Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes.
- Wash the resin thoroughly with DMF, dichloromethane (DCM), and then DMF again.

2. Coupling of Fmoc-N-Me-Homocys(Trt)-OH:

 Dissolve Fmoc-N-Me-Homocys(Trt)-OH (3-5 equivalents relative to resin loading) and a coupling agent such as HATU (3-5 equivalents) in DMF.



- Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution.
- Pre-activate the mixture for 5-10 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Allow the coupling reaction to proceed for 2-4 hours. Longer coupling times are generally required for N-methylated residues.
- Monitor the coupling efficiency using a qualitative test such as the Kaiser test (note: the
 Kaiser test will be negative for the secondary amine of the N-methylated residue). A chloranil
 test can be used as an alternative.
- After completion, wash the resin extensively with DMF and DCM.
- 3. Deprotection and Cleavage:
- For the subsequent amino acid, remove the Fmoc group from the newly coupled Fmoc-N-Me-Homocys(Trt)-OH using 20% piperidine in DMF.
- After the full peptide sequence is assembled, wash the resin and dry it.
- Cleave the peptide from the resin and remove the side-chain protecting groups (including the Trityl group) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water. A common mixture is TFA/TIS/H₂O (95:2.5:2.5).
- Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude peptide.

Workflow for SPPS Incorporation SPPS cycle for incorporating Fmoc-N-Me-Homocys(Trt)-OH.

Role in Somatostatin Analogs and Signaling

Fmoc-N-Me-Homocys(Trt)-OH is particularly valuable in the synthesis of somatostatin analogs. Somatostatin is a regulatory peptide hormone that inhibits the secretion of various other hormones by binding to a family of five G-protein coupled receptors (SSTR1-5).



The incorporation of N-methylated amino acids, such as N-Me-Homocysteine, can significantly impact the resulting peptide's properties:

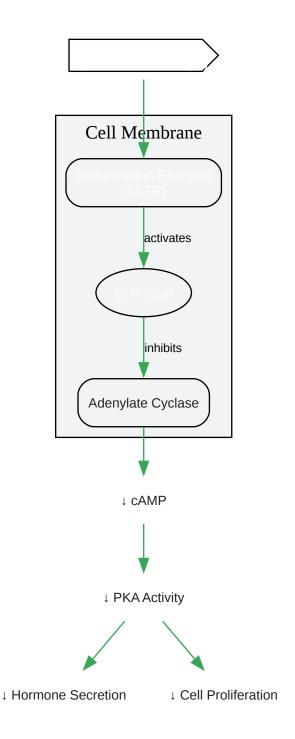
- Conformational Rigidity: N-methylation restricts the peptide backbone's flexibility, which can
 pre-organize the analog into a bioactive conformation, leading to enhanced receptor affinity
 and selectivity.
- Proteolytic Stability: The N-methyl group can sterically hinder the approach of proteases, thereby increasing the peptide's in vivo half-life.

The homocysteine side chain, with its additional methylene group compared to cysteine, provides a different spacing for disulfide bridge formation in cyclic analogs, which can fine-tune the conformational constraints and receptor binding profile.

Somatostatin Signaling Pathway

The binding of a somatostatin analog to its receptor (primarily SSTR2 and SSTR5 for many therapeutic effects) triggers a cascade of intracellular events.





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Simplified somatostatin receptor signaling pathway.

By modifying the structure of somatostatin analogs with **Fmoc-N-Me-Homocys(Trt)-OH**, researchers can develop peptides with improved therapeutic profiles, such as enhanced tumor



targeting and longer duration of action for the treatment of neuroendocrine tumors and other conditions.

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